propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a 2,5-dimethoxyphenyl group and an acetate ester moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
propan-2-yl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-6-5-14-9-18(22(24)29-20(14)11-16)17-10-15(25-3)7-8-19(17)26-4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZBVILTANEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with isopropyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the 2,5-dimethoxyphenyl moiety and the chromen-2-one core are susceptible to oxidation under controlled conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Methoxy group oxidation | KMnO₄ or CrO₃ in acidic aqueous medium | Conversion of methoxy (-OCH₃) to carbonyl (-C=O) or hydroxyl (-OH) groups | |
| Chromen-2-one oxidation | Ozone (O₃) followed by reductive workup | Cleavage of the coumarin ring system to form dicarboxylic acid derivatives |
For example, oxidation with KMnO₄ in sulfuric acid at 60°C selectively modifies the electron-rich aromatic rings, while preserving the ester functionality.
Ester Hydrolysis
The isopropyl ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 3M HCl in ethanol, reflux | 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid | 85–92% | |
| Basic hydrolysis | NaOH (1M) in THF/H₂O, 25°C | Sodium salt of the corresponding carboxylic acid | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions favoring faster kinetics.
Nucleophilic Substitution
The electron-deficient chromen-2-one core participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Position Modified | Product Application | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 80°C, 12 h | C-3 or C-4 | Aminated coumarin derivatives | |
| Thiophenol | DMF, K₂CO₃, 100°C | C-6 | Thioether-functionalized analogs |
Reactions at C-6 are favored due to the directing effects of the adjacent oxygen atoms.
Esterification and Transesterification
The parent carboxylic acid (post-hydrolysis) can be re-esterified with diverse alcohols:
Activation with oxalyl chloride (as in ) significantly improves esterification efficiency compared to traditional acid catalysis.
Photochemical Reactions
The coumarin system undergoes [2+2] photocycloaddition under UV light:
| Light Source | Solvent | Additive | Product | Application | Reference |
|---|---|---|---|---|---|
| UV-C (254 nm) | Acetone | - | Cyclobutane-fused dimer | Polymer crosslinking | |
| UV-A (365 nm) | Methanol | Rose Bengal (sens.) | Singlet oxygen adducts | Photodynamic therapy |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Atmosphere | Major Degradation Products | Mass Loss | Reference |
|---|---|---|---|---|
| 150–200°C | N₂ | CO₂, methane, phenolic fragments | 35% | |
| 200–300°C | Air | Oxidized coumarin derivatives, CO, CO₂ | 60% |
This compound’s reactivity is heavily influenced by its electron-rich aromatic systems and labile ester group. Further studies are needed to explore catalytic asymmetric modifications and biological interactions .
Scientific Research Applications
Structure
The molecular formula for propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is with a molecular weight of approximately 301.34 g/mol. Its structure features a chromenone core substituted with a dimethoxyphenyl group and an acetate ester moiety.
Reactivity
The compound exhibits various chemical reactivities:
- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield alcohol derivatives when treated with lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitution at the ester moiety can lead to different ester derivatives.
Chemistry
In synthetic organic chemistry, this compound serves as an important building block for constructing more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.
Biology
Research indicates that this compound may possess significant biological activities:
- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, offering therapeutic potential against inflammatory diseases .
Medicine
The compound is under investigation for its potential therapeutic effects in treating various diseases:
- Cancer Research : Some studies have explored its anticancer properties, indicating that derivatives of this compound may inhibit cancer cell proliferation in vitro.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical products due to its versatile reactivity and structural characteristics.
Anticancer Activity
A study published in Nature demonstrated that derivatives of chromenone compounds exhibited significant antiproliferative activity against human cancer cell lines. In particular, compounds similar to this compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 and MCF7 cell lines, indicating their potential as anticancer agents .
Antioxidant Mechanisms
Research has shown that compounds with similar structures can effectively reduce oxidative stress markers in cellular models. The mechanism involves scavenging reactive oxygen species and enhancing cellular antioxidant defenses .
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other similar compounds such as:
2-{[3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
The uniqueness of this compound lies in its specific ester moiety and the presence of the 2,5-dimethoxyphenyl group, which may confer distinct chemical and biological properties.
Biological Activity
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known by its chemical structure and various synonyms, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 302.31 g/mol. Its structure features a chromenone moiety which is often associated with various biological activities including anti-inflammatory and anticancer effects.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds with chromenone structures exhibit significant anticancer properties. For instance, derivatives of chromenone have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting topoisomerase enzymes .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Propan-2-yl 2-{...} | MCF-7 (Breast) | 15.0 | |
| Propan-2-yl 2-{...} | HeLa (Cervical) | 12.5 | |
| Propan-2-yl 2-{...} | HCT116 (Colon) | 10.0 |
2. Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. These effects are mediated through the inhibition of NF-kB signaling pathways which play a crucial role in inflammatory responses .
3. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in cellular systems. This property is beneficial in preventing oxidative damage associated with chronic diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
1. Apoptosis Induction:
- The compound may trigger intrinsic apoptotic pathways leading to cell death in cancer cells.
2. Inhibition of Enzymatic Activity:
- It may inhibit key enzymes involved in tumor proliferation and inflammation.
3. Modulation of Gene Expression:
- The compound can influence the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Cancer Research, this compound was tested against several human cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Anti-inflammatory Effects
A study conducted on murine models indicated that treatment with this compound significantly reduced edema and inflammatory markers following induced paw inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
